L-thyronine

Vue d'ensemble

Description

La L-Thyronine, également connue sous le nom de 3,5,3’,5’-tétraiodo-L-thyronine, est une forme synthétique de l’hormone thyroïdienne thyroxine. C’est une hormone cruciale produite par la glande thyroïde qui joue un rôle important dans la régulation du métabolisme, de la croissance et du développement. La this compound est souvent utilisée dans le traitement de la déficience en hormone thyroïdienne et de certains types de tumeurs thyroïdiennes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La L-Thyronine peut être synthétisée par différentes voies chimiques. Une méthode courante implique l’iodation des résidus de tyrosine sur la thyroglobuline, une grosse glycoprotéine produite dans la glande thyroïde. Le processus d’iodation est catalysé par l’enzyme peroxydase thyroïdienne, qui facilite l’incorporation de l’iode dans les résidus de tyrosine pour former la monoiodotyrosine et la diiodotyrosine. Ces intermédiaires s’accouplent ensuite pour former la this compound .

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite par une série de réactions chimiques impliquant l’iodation des dérivés de la tyrosine. Le processus implique généralement l’utilisation d’iode et de sels d’iodure dans des conditions contrôlées afin de garantir l’incorporation précise des atomes d’iode dans la structure de la tyrosine. Le produit final est purifié par cristallisation et autres techniques de séparation pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La L-Thyronine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former la déhydrothyronine.

Réduction : Elle peut être réduite pour former la diiodothyronine.

Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de différents dérivés iodés.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants en conditions acides.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.

Substitution : Agents halogénants comme l’iode ou le brome en présence de catalyseurs.

Produits principaux :

Oxydation : Déhydrothyronine.

Réduction : Diiodothyronine.

Substitution : Divers dérivés iodés.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les réactions d’iodation et de déiodation.

Biologie : Étudiée pour son rôle dans la régulation des processus métaboliques et de l’expression génétique.

Médecine : Employée dans le traitement de l’hypothyroïdie et de certains cancers de la thyroïde. Elle est également utilisée dans la recherche pour comprendre le métabolisme de l’hormone thyroïdienne et ses effets sur différents tissus.

Industrie : Utilisée dans la production de thérapies de remplacement de l’hormone thyroïdienne et d’agents de diagnostic

Applications De Recherche Scientifique

L-Thyronine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study iodination and deiodination reactions.

Biology: Investigated for its role in regulating metabolic processes and gene expression.

Medicine: Employed in the treatment of hypothyroidism and certain thyroid cancers. It is also used in research to understand thyroid hormone metabolism and its effects on different tissues.

Industry: Utilized in the production of thyroid hormone replacement therapies and diagnostic agents

Mécanisme D'action

La L-Thyronine exerce ses effets en se liant aux récepteurs de l’hormone thyroïdienne dans le noyau des cellules cibles. Cette liaison active la transcription de gènes spécifiques impliqués dans le métabolisme, la croissance et le développement. Le complexe hormone-récepteur interagit avec les éléments de réponse à l’hormone thyroïdienne sur l’ADN, conduisant à la modulation de l’expression génique. La this compound influence également la respiration cellulaire et le métabolisme énergétique en affectant la fonction mitochondriale .

Composés similaires :

3,5,3’-triiodo-L-thyronine (T3) : La forme active de l’hormone thyroïdienne avec une puissance supérieure à celle de la this compound.

Reverse T3 (rT3) : Une forme inactive de l’hormone thyroïdienne qui entre en compétition avec la T3 pour la liaison aux récepteurs.

Diiodothyronine (T2) : Un métabolite de la this compound avec des activités biologiques distinctes

Unicité de la this compound : La this compound est unique en raison de son rôle de prohormone qui est convertie en sa forme plus active, la 3,5,3’-triiodo-L-thyronine (T3), dans les tissus périphériques. Cette conversion permet une régulation précise de l’activité de l’hormone thyroïdienne dans différents tissus, faisant de la this compound un élément essentiel des thérapies de remplacement de l’hormone thyroïdienne .

Comparaison Avec Des Composés Similaires

3,5,3’-triiodo-L-thyronine (T3): The active form of thyroid hormone with higher potency than L-Thyronine.

Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.

Diiodothyronine (T2): A metabolite of this compound with distinct biological activities

Uniqueness of this compound: this compound is unique due to its role as a prohormone that is converted to the more active form, 3,5,3’-triiodo-L-thyronine (T3), in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in different tissues, making this compound an essential component of thyroid hormone replacement therapies .

Activité Biologique

L-thyronine, commonly known as liothyronine (LT3) , is a synthetic form of the thyroid hormone triiodothyronine (T3). It plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through binding to thyroid hormone receptors (TRs) located in various tissues. These receptors modulate gene expression related to metabolism, energy expenditure, and cell differentiation. Research indicates that this compound has a more rapid onset of action compared to its prohormone T4 (thyroxine), making it particularly effective in certain clinical scenarios.

Pharmacological Effects

- Metabolic Regulation : this compound enhances metabolic rate by increasing basal metabolic activity and promoting glucose utilization. Studies have shown that LT3 treatment can significantly improve glucose metabolism in cardiomyoblasts, indicating its role in cardiac energy regulation .

- Quality of Life Improvement : A clinical study demonstrated that women with residual hypothyroid symptoms on LT4 monotherapy experienced significant improvements in quality of life after switching to LT3. The ThyPRO questionnaire revealed marked reductions in tiredness and cognitive complaints after 12 weeks of LT3 treatment compared to LT4 .

- Weight Management : this compound has been studied for its effects on body composition and weight management. In animal models, administration of LT3 has been associated with reduced fat mass and increased lean mass without the undesirable side effects commonly seen with T3 treatment .

Case Study 1: Quality of Life Enhancement

A crossover study involving 59 female patients assessed the impact of LT3 versus LT4 on quality of life. After 12 weeks of treatment with LT3, significant improvements were noted across multiple domains including physical and mental health, with a marked decrease in fatigue levels (mean reduction of -21 ± 26; P<0.0001) and cognitive complaints (mean reduction of -20 ± 20; P<0.0001) compared to baseline measurements .

Case Study 2: Metabolic Effects

In a rat model, administration of this compound at doses of 0.25 µg/g body weight for four weeks resulted in significant changes in mitochondrial activities, enhancing fatty acid oxidation while decreasing hepatic lipid accumulation. This study highlighted LT3's potential as a metabolism inducer without inducing T3-related side effects such as tachycardia .

Table 1: Summary of Clinical Outcomes from Liothyronine Treatment

Propriétés

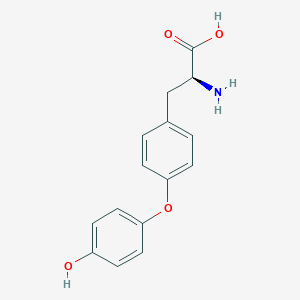

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318222 | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1596-67-4 | |

| Record name | L-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.